Luteoloside

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Cynaroside primarily targets Cell Division Cycle 25A (CDC25A) . CDC25A is a key regulator of cell cycle progression and is considered a crucial target of Cynaroside in colorectal cancer cells . It also interacts with the MET/AKT/mTOR signaling pathway , which plays important roles in regulating various biological processes, including cell proliferation, apoptosis, autophagy, invasion, and tumorigenesis .

Mode of Action

Cynaroside interacts with its targets, leading to significant changes in cellular processes. It inhibits the expression of CDC25A, leading to a decrease in cell proliferation . It also blocks the MET/AKT/mTOR axis by decreasing the phosphorylation level of AKT, mTOR, and P70S6K . This results in the inhibition of cell growth, migration, invasion, and tumorigenesis in gastric cancer .

Biochemical Pathways

Cynaroside affects several biochemical pathways. It is involved in the cell cycle signaling pathway , as evidenced by the differential expression of genes in this pathway upon Cynaroside treatment . It also regulates the AMPK/SIRT3/Nrf2 pathway , which plays a crucial role in inhibiting doxorubicin-induced cardiomyocyte pyroptosis .

Result of Action

Cynaroside has been found to markedly inhibit cell proliferation and colony formation in vitro . It also decreases the expression of KI67, a cell nuclear antigen, and inhibits DNA replication, arresting cells in the G1/S phase . These effects contribute to its anticancer activity in various tumor types .

Action Environment

The action, efficacy, and stability of Cynaroside can be influenced by environmental factors. It’s worth noting that Cynaroside is a flavonoid glycoside that widely exists in plants , suggesting that it is stable in various environmental conditions.

Biochemische Analyse

Biochemical Properties

Cynaroside plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the cell cycle signaling pathway by downregulating the expression of Cell Division Cycle 25A (CDC25A), a key enzyme involved in cell cycle progression .

Cellular Effects

Cynaroside has significant effects on various types of cells and cellular processes. It has been reported to markedly inhibit cell proliferation and colony formation in colorectal cancer cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Cynaroside exerts its effects at the molecular level through various mechanisms. It has been found to block the MET/AKT/mTOR axis by decreasing the phosphorylation level of AKT, mTOR, and P70S6K, thereby inhibiting cell growth, migration, invasion, and tumorigenesis in gastric cancer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cynaroside have been observed to change over time. It has been found to inhibit DNA replication and arrest cells in the G1/S phase in vitro

Dosage Effects in Animal Models

In animal models, the effects of Cynaroside vary with different dosages. For instance, it has been found to ameliorate methotrexate-induced enteritis in rats at doses of 10, 20, or 40 mg/kg

Metabolic Pathways

Cynaroside is involved in various metabolic pathways. It has been found to interact with enzymes such as CDC25A

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Luteoloside can be synthesized through enzymatic glycosylation of luteolin using UDP-glucose flavone 7-O-β-glucosyltransferase. This enzyme catalyzes the transfer of glucose from UDP-glucose to luteolin, forming this compound .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as olive leaves. The extraction process can be optimized using ball milling-assisted extraction, which enhances the mass transfer of this compound from the plant cells to the solvent. Optimal conditions for extraction include a temperature of 58.4°C, a solvent-to-solid ratio of 31.3 mL/g, and a milling speed of 328 rpm .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Luteoloside durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Chinone und andere Oxidationsprodukte zu bilden.

Reduktion: Die Reduktion von this compound kann zur Bildung von Dihydroflavonoiden führen.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Essigsäureanhydrid und Pyridin.

Hauptprodukte:

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Dihydroflavonoide.

Substitution: Acetylierte Derivate von this compound.

Wissenschaftliche Forschungsanwendungen

Luteoloside hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung für die Untersuchung von Flavonoidglykosiden und deren chemischen Eigenschaften.

Biologie: Untersucht hinsichtlich seiner Rolle bei pflanzlichen Abwehrmechanismen und seiner Auswirkungen auf zelluläre Prozesse.

Medizin: Erforscht hinsichtlich seiner potenziellen therapeutischen Wirkungen, darunter entzündungshemmende, antioxidative und krebshemmende Aktivitäten. .

Industrie: Verwendet bei der Entwicklung von Naturheilprodukten und -präparaten aufgrund seiner bioaktiven Eigenschaften.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege:

Vergleich Mit ähnlichen Verbindungen

Luteoloside ähnelt anderen Flavonoidglykosiden wie:

Quercetin: Ein weiteres Flavonoidglykosid mit ähnlichen biologischen Aktivitäten, darunter antioxidative und krebshemmende Wirkungen.

Rutin: Ein Glykosid von Quercetin, bekannt für seine vaskulär-schützenden Wirkungen.

Einzigartigkeit: This compound ist einzigartig aufgrund seiner spezifischen Glykosylierung an der 7-O-Position, die seine Löslichkeit und Bioverfügbarkeit im Vergleich zu seiner Aglykonform, Luteolin, erhöht .

Eigenschaften

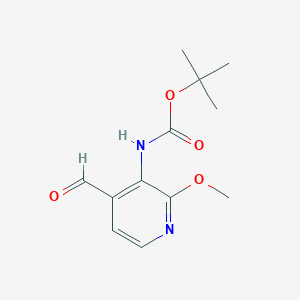

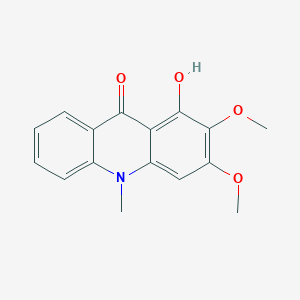

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFNSGRTCBGNAN-QNDFHXLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50949617 | |

| Record name | Luteolin 7-O-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Luteolin 7-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035588 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5373-11-5, 26811-41-6 | |

| Record name | Luteolin 7-O-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5373-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Luteolin-7-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005373115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luteolin glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026811416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luteolin 7-O-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dihydroxyphenyl)-7-(β-D-glucopyranosyloxy)-5-hydroxy-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUTEOLIN 7-O-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98J6XDS46I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Luteolin 7-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035588 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

256 - 258 °C | |

| Record name | Luteolin 7-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035588 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Luteoloside has been shown to exert its anti-inflammatory effects through multiple mechanisms. It can inhibit the production of inflammatory mediators such as nitric oxide (NO) [, , ], prostaglandin E2 (PGE2) [, , ], tumor necrosis factor-alpha (TNF-α) [, ], interleukin-6 (IL-6) [], cyclooxygenase-2 (COX-2) [, , ], and inducible nitric oxide synthase (iNOS) [, , ]. Furthermore, this compound can suppress the activation of the NLRP3 inflammasome, leading to decreased caspase-1 activation and IL-1β secretion []. It can also inhibit the activation of macrophage/microglia []. In addition, this compound has been shown to activate the Nrf2/HO-1 signaling pathway, which plays a role in reducing oxidative stress and inflammation [].

A: Research indicates that this compound interacts with various molecular targets in cancer cells. It can induce G0/G1 phase arrest by targeting p38 MAPK [] and G2/M phase arrest in human chronic myeloid leukemia K562 cells []. This compound also inhibits the proliferation and metastasis of hepatocellular carcinoma cells by inhibiting the NLRP3 inflammasome []. Furthermore, it has been shown to inhibit AKT/mTOR signaling pathways in prostate cancer cells, leading to growth inhibition and autophagy promotion [].

A: this compound exhibits neuroprotective effects by suppressing RANKL-induced osteoclastogenesis, a process implicated in neuroinflammation and neurodegeneration []. Additionally, it protects against methylglyoxal-induced damage in human dental pulp cells, suggesting a potential role in managing pulpal pathological conditions associated with diabetes [].

ANone: this compound (C21H20O11) has a molecular weight of 448.38 g/mol.

A: Yes, several studies have employed spectroscopic techniques to characterize this compound. For instance, researchers have used fluorescence spectroscopy to investigate the interaction between this compound and xanthine oxidase []. Additionally, studies have utilized UV, CD, Raman, and ATR-FTIR spectroscopy to analyze the effect of this compound on the secondary structure of lysozyme [].

A: A study using a validated HPLC-ESI-MS/MS method investigated the pharmacokinetics of this compound in beagle dogs following intravenous administration []. Results showed that this compound was detectable in plasma after administration. Further research is necessary to fully elucidate its absorption, distribution, metabolism, and excretion profile.

A: Yes, this compound has shown promising results in various in vivo models. It exhibits analgesic effects in a Complete Freund's Adjuvant-induced inflammatory pain model in mice, suggesting potential for chronic pain management []. Furthermore, this compound suppressed lipopolysaccharide (LPS)-induced osteolysis in vivo and RANKL-induced osteoclast differentiation in vitro []. Additionally, it has demonstrated hypolipidemic effects in rats with hyperlipidemia, suggesting its potential for managing lipid disorders [].

A: Several analytical techniques have been employed for the characterization and quantification of this compound. High-performance liquid chromatography (HPLC) coupled with various detectors such as diode-array detection (DAD) [, , ] and tandem mass spectrometry (MS/MS) [, ] are commonly used. Thin-layer chromatography (TLC) is another technique utilized for identification []. Additionally, near-infrared (NIR) spectroscopy has been explored as a rapid method for quantifying this compound in plant materials [, ].

A: The diverse biological activities of this compound make it a promising candidate for drug development in various therapeutic areas. Its anti-inflammatory properties could be explored for treating chronic inflammatory diseases like osteoarthritis []. The anti-cancer effects of this compound warrant further investigation for its potential as an anti-tumor agent [, , , ]. Moreover, its neuroprotective effects hold promise for developing therapies for neurodegenerative diseases [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea](/img/structure/B190282.png)